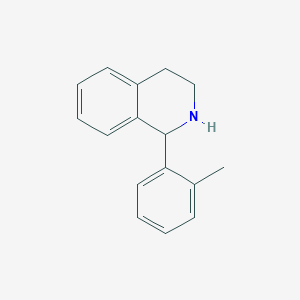

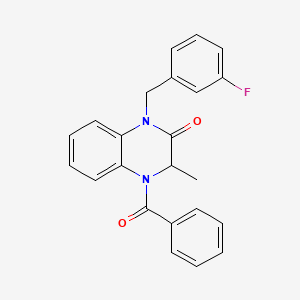

1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

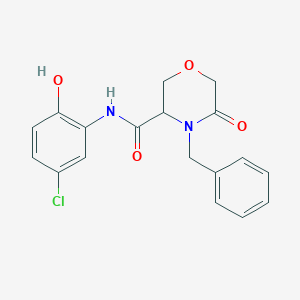

The compound “1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline” is a derivative of tetrahydroisoquinoline, which is a type of isoquinoline. Isoquinolines are heterocyclic aromatic organic compounds similar to quinolines . The “1-(2-Methylphenyl)” part suggests the presence of a methylphenyl group attached to the isoquinoline structure.

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the isoquinoline and 2-Methylphenyl groups. Isoquinolines can undergo a variety of reactions, including electrophilic aromatic substitution and nucleophilic addition .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the aromatic isoquinoline ring could contribute to its stability and potentially its solubility in certain solvents .Applications De Recherche Scientifique

Dopamine D-1 Antagonist Activity

- Isomeric tetrahydroisoquinolines, including derivatives similar to 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline, have been synthesized and evaluated for dopamine D-1 antagonist activity. These studies suggest potential applications in neuroscience and pharmacology, especially in relation to dopamine-related functions and disorders (Riggs et al., 1987).

Neuroprotective Effects

- Certain derivatives of 1,2,3,4-tetrahydroisoquinoline, including 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), have shown neuroprotective effects, particularly in relation to Parkinson's disease. These studies indicate the potential use of these compounds in neuroprotection and as a lead for developing new therapeutic agents for neurodegenerative diseases (Kotake et al., 2005).

Anticancer Agents

- Tetrahydroisoquinoline derivatives, including those related to this compound, have been synthesized and evaluated for anticancer activities. These compounds have shown potent cytotoxicity against various cancer cell lines, suggesting their potential as novel anticancer agents (Redda et al., 2010).

Local Anesthetic Activity

- A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, similar in structure to this compound, were synthesized and evaluated for local anesthetic activity. These compounds showed high local anesthetic activity and were more effective than lidocaine, indicating potential use in anesthesia (Azamatov et al., 2023).

Renal Vasodilation Activity

- Derivatives of tetrahydroisoquinoline, including structures similar to this compound, have shown potent renal vasodilation activity and selectivity for DA1 receptors. This suggests their potential application in treating renal insufficiency, heart failure, and hypertension (Anan et al., 1991).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other structurally related compounds, leading to changes in cellular function .

Biochemical Pathways

It is plausible that it may influence various pathways based on its structural similarity to other compounds .

Pharmacokinetics

Therefore, it is difficult to comment on its bioavailability .

Result of Action

It is likely that its interaction with cellular targets leads to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N/c1-12-6-2-4-8-14(12)16-15-9-5-3-7-13(15)10-11-17-16/h2-9,16-17H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUYMGBFNSCWMIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2C3=CC=CC=C3CCN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[1-(benzenesulfonyl)-1H-indol-5-yl]-N-(oxan-2-yloxy)prop-2-enamide](/img/structure/B2603389.png)

![1-methyl-2-pentyl-2H-pyrazino[2,1-b]quinazoline-3,6(1H,4H)-dione](/img/structure/B2603398.png)

![5-Boc-4,5,6,7-tetrahydrofuro[3,2-c]pyridine](/img/structure/B2603399.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2603407.png)